Monoisodecyl Phthalate-d4
Description
Contextual Background of Phthalates as Research Subjects
Phthalic acid esters, commonly known as phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). medchemexpress.commedchemexpress.com Their application extends to a vast array of consumer and industrial products, including food packaging, building materials, medical devices, cosmetics, and toys. industrialchemicals.gov.au Because phthalates are not chemically bound to the polymer matrix, they can leach into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact. frontiersin.orgcdc.gov
In the human body, phthalate (B1215562) diesters are rapidly metabolized, primarily through hydrolysis by lipases and esterases in the gut and other tissues, into their corresponding monoester metabolites. frontiersin.org For instance, Diisodecyl Phthalate (DIDP) is metabolized to Monoisodecyl Phthalate (MIDP). industrialchemicals.gov.au These monoesters, and their subsequent oxidative metabolites, are often considered the more biologically active and toxicologically relevant compounds. frontiersin.org Due to their ubiquitous presence and potential to act as endocrine disruptors, phthalates and their metabolites are the subject of extensive research to assess human exposure levels and understand their potential health effects. medchemexpress.commedchemexpress.com
Rationale for Deuterated Analogs in Scientific Inquiry
In scientific research, particularly in analytical chemistry and metabolic studies, deuterated analogs of target compounds are invaluable tools. Deuterium (B1214612) (D or ²H) is a stable, non-radioactive isotope of hydrogen that contains a proton and a neutron in its nucleus, making it twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H).
The key advantage of using a deuterated compound like Monoisodecyl Phthalate-d4 lies in its chemical similarity but mass difference to its non-deuterated (or "native") counterpart. Deuterated analogs behave nearly identically to the native compounds during sample preparation, extraction, and chromatographic separation. However, they are readily distinguishable by mass spectrometry due to their higher molecular weight. This property is the cornerstone of the isotope dilution method, a powerful quantification technique. By adding a known amount of the deuterated analog to a sample, it serves as an internal standard to correct for any loss of the analyte during sample processing and to account for variations in instrument response (matrix effects), thereby significantly improving the accuracy and precision of the measurement. The use of these stable isotope-labeled standards is considered the gold standard in biomonitoring and environmental analysis. nih.gov
Specific Role of this compound in Advanced Chemical Analysis and Mechanistic Studies
The primary application of this compound is as an internal standard for the quantitative analysis of its native form, MIDP, and other related phthalate metabolites in complex biological and environmental matrices.
Advanced Chemical Analysis:
In biomonitoring studies, which aim to measure human exposure to chemicals, this compound is essential for methods using isotope dilution mass spectrometry. Techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are employed to detect trace levels of phthalate metabolites in samples like urine, blood serum, and wastewater. researchgate.netresearchgate.netacs.org In a typical analysis, the sample is "spiked" with a known quantity of this compound. During mass spectrometric detection, the instrument measures the ratio of the native MIDP to the deuterated standard. Because the standard and the analyte experience the same conditions, this ratio allows for a highly accurate calculation of the concentration of MIDP in the original sample. This approach has been successfully used to quantify phthalate metabolites in human urine, serum, and even meconium, providing valuable data for assessing population-wide exposure. researchgate.netresearchgate.net
Mechanistic Studies:
Beyond its role in quantification, this compound and similar deuterated analogs are instrumental in mechanistic studies. These studies aim to understand the specific pathways of metabolism, degradation, or toxic action.
One key application is in tracing metabolic pathways. By administering a deuterated phthalate diester to an organism, researchers can track the appearance of its deuterated metabolites over time. For example, a study using ring-deuterated DEHP (DEHP-d4) allowed scientists to trace the uptake and urinary excretion of its specific metabolites in human volunteers, providing clear insights into its toxicokinetics. cdc.gov This approach allows for the unambiguous identification of metabolites originating from a specific exposure, distinguishing them from pre-existing or background levels in the body.
Furthermore, deuterated compounds are used to investigate reaction mechanisms through the study of the Kinetic Isotope Effect (KIE). unam.mxwikipedia.org The KIE is the change in the rate of a chemical reaction when a light isotope in a reactant (like ¹H) is replaced by a heavier one (like ²H). wikipedia.org If the bond to this atom is broken during the rate-determining step of the reaction, a significant change in the reaction rate is often observed. cdnsciencepub.com By studying the metabolism of a phthalate with and without deuterium at specific positions, scientists can infer the enzymatic mechanisms involved in its breakdown, such as which C-H bonds are targeted by metabolic enzymes like cytochrome P450s. cdnsciencepub.commdpi.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | lgcstandards.com |
| Synonyms | 1,2-Benzenedicarboxylic Acid Monoisodecyl Ester-d4 | lgcstandards.com |
| Molecular Formula | C₁₈H₂₂D₄O₄ | lgcstandards.com |
| Molecular Weight | 310.42 g/mol | lgcstandards.com |
| Unlabelled CAS Number | 31047-64-0 | lgcstandards.com |
| Purity | >95% (HPLC) | lgcstandards.com |
| Format | Neat | lgcstandards.com |
| Storage Temperature | +4°C | lgcstandards.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H26O4 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(8-methylnonoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H26O4/c1-14(2)10-6-4-3-5-9-13-22-18(21)16-12-8-7-11-15(16)17(19)20/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3,(H,19,20)/i7D,8D,11D,12D |
InChI Key |
ZICLWBMRDQUIDO-CXRURWBMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCC(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reference Material Development for Monoisodecyl Phthalate D4
Chemical Synthesis Pathways of Deuterated Phthalate (B1215562) Monoesters
The synthesis of deuterated phthalate monoesters, including Monoisodecyl Phthalate-d4, is primarily achieved by introducing deuterium (B1214612) atoms onto the aromatic phthalate ring. This ensures that the label is stable and not lost during metabolic processes involving the ester side chain.
The most common strategy for preparing ring-deuterated phthalate esters involves the esterification of a pre-labeled phthalic acid or its anhydride (B1165640). doi.org This multi-step approach ensures high isotopic enrichment in the final product.
An efficient and widely used method begins with a commercially available, inexpensive deuterated starting material like o-xylene-d10. doi.orgnih.gov This precursor is oxidized using a strong oxidizing agent, such as potassium permanganate, to yield phthalic acid-d4. doi.org The reaction conditions for this oxidation must be carefully controlled. Subsequently, the resulting phthalic acid-d4 undergoes esterification with the corresponding alcohol—in this case, isodecyl alcohol—to produce the target monoester. To avoid harsh conditions like strong acid catalysis and high temperatures, which could lead to a decrease in deuterium abundance, milder coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) are often employed. doi.org
For this compound, the specific goal is to incorporate four deuterium atoms onto the benzene (B151609) ring. The most reliable synthesis route involves the acylation of isodecyl alcohol with phthalic anhydride-d4. researchgate.net This precursor, phthalic anhydride-d4, is typically synthesized from a heavily deuterated starting material to ensure high isotopic purity. doi.org
The reaction between phthalic anhydride-d4 and isodecyl alcohol yields the desired this compound. This method is advantageous because it precisely controls the location and number of deuterium atoms incorporated. The resulting labeled monoester is a key metabolite of Diisodecyl Phthalate (DIDP) and is used as a reference standard in biomonitoring studies. researchgate.netresearchgate.net
Table 1: Overview of Synthetic Strategies for Deuterated Phthalates
| Strategy | Deuterated Precursor | Key Reaction Steps | Advantages | Reference(s) |
| Pre-labeling with Esterification | o-Xylene-d10 | 1. Oxidation to Phthalic acid-d42. Esterification with Isodecyl alcohol | High isotopic enrichment, uses inexpensive starting material. | doi.org, nih.gov |
| Pre-labeling with Acylation | Phthalic anhydride-d4 | 1. Acylation of Isodecyl alcohol | Precise control of label position, high-yield transformations. | researchgate.net |
| Direct Hydrogen Isotope Exchange | Non-deuterated Phthalate Ester | 1. Iridium-catalyzed C-H activation and exchange | "Late-stage" labeling, mild reaction conditions. | researchgate.net, mdpi.com |
Physico-Chemical Characterization for Analytical Purity and Isotopic Integrity
After synthesis, the resulting this compound must be rigorously analyzed to confirm its chemical structure, chemical purity, and isotopic enrichment. This ensures its suitability as a reference material.
Spectroscopic techniques are essential for verifying the successful incorporation of deuterium and determining the isotopic purity of the compound.
Mass Spectrometry (MS): This is a primary tool for confirming the mass shift due to deuteration. The molecular weight of this compound is expected to be 310.42 g/mol , which is four mass units higher than its non-deuterated counterpart. lgcstandards.com MS analysis confirms this mass increase and can be used to calculate the isotopic abundance, ensuring a high percentage of the desired d4 species. doi.org Tandem mass spectrometry (MS/MS) is also used to study the fragmentation patterns, which can further confirm the location of the deuterium atoms on the stable aromatic ring. researchgate.netcdc.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the precise location of the deuterium labels.
Proton NMR (¹H NMR): A ¹H NMR spectrum of a successfully deuterated sample would show a significant reduction or complete absence of signals in the aromatic region, where the protons have been replaced by deuterium. doi.org
Deuterium NMR (²H NMR): Conversely, a ²H NMR spectrum will show a distinct peak corresponding to the deuterium atoms on the aromatic ring. wikipedia.org For compounds with high deuterium enrichment (>98 atom %), Deuterium NMR is an excellent technique for structural verification and enrichment determination. sigmaaldrich.com
Chromatographic methods are employed to determine the chemical purity of the synthesized this compound, ensuring it is free from starting materials, reagents, and unlabeled impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for assessing the purity of phthalate esters and their metabolites. tandfonline.compjoes.com For this compound, suppliers often specify a purity of greater than 95%, as determined by HPLC. lgcstandards.com The method separates the compound from any non-volatile or less-polar impurities.
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity analysis of phthalates. epa.govepa.gov It provides excellent separation of volatile and semi-volatile compounds and can detect trace-level impurities. The retention time and mass spectrum from GC-MS analysis provide definitive identification and quantification of the compound's purity. reagecon.com
Table 2: Analytical Characterization of this compound
| Technique | Purpose | Expected Result for this compound | Reference(s) |
| Mass Spectrometry (MS) | Confirm mass and isotopic enrichment | Molecular weight of ~310.42 g/mol ; high isotopic purity. | doi.org, lgcstandards.com |
| Proton NMR (¹H NMR) | Verify absence of protons at labeled sites | Disappearance of aromatic proton signals. | doi.org |
| Deuterium NMR (²H NMR) | Confirm presence of deuterium at labeled sites | Strong signal in the deuterium spectrum corresponding to the aromatic ring. | wikipedia.org, sigmaaldrich.com |
| HPLC | Assess chemical purity | Purity typically >95%. | lgcstandards.com, tandfonline.com |
| GC-MS | Assess chemical purity and confirm identity | Single major peak with a mass spectrum matching the target compound. | reagecon.com, epa.gov |
Development and Certification of this compound as Reference Standards
The primary application of this compound is as an internal standard for analytical measurements. chiron.noaccustandard.com Its development as a certified reference material (CRM) is crucial for ensuring the quality and reliability of analytical data in clinical and environmental monitoring. reagecon.comykcs.ac.cn
CRMs are produced by accredited reference material producers and are accompanied by a certificate that specifies the compound's identity, purity, and concentration, along with its uncertainty. cpachem.com The development process involves collaborative analysis between multiple laboratories to establish certified values. ykcs.ac.cn
In practice, a known quantity of this compound is added to a sample (e.g., urine) at the beginning of the analytical process. cdc.gov Because the labeled standard has nearly identical chemical and physical properties to the native (unlabeled) analyte, it behaves similarly during sample extraction, cleanup, and analysis. accustandard.com By measuring the ratio of the native analyte to the labeled internal standard using techniques like HPLC-MS/MS or GC-MS, any loss of analyte during sample workup can be precisely corrected for. doi.orgcdc.gov This isotope dilution method significantly improves the accuracy, precision, and reliability of the quantitative results, which is essential for human biomonitoring studies tracking exposure to phthalates like DIDP. researchgate.netnih.gov The availability of high-purity, well-characterized standards like this compound is therefore fundamental to regulatory compliance and public health research. cpsc.gov
Role in Calibration and Quality Control Systems
Deuterium-labeled internal standards like this compound are fundamental to modern analytical chemistry, especially in methods that require high sensitivity and accuracy, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). doi.orgscioninstruments.com
The primary role of an internal standard is to correct for the variability and potential loss of the analyte during sample preparation and analysis. scioninstruments.com Since the isotopically labeled standard has nearly identical chemical and physical properties to its non-labeled counterpart (the analyte), it experiences similar effects from the analytical process, including extraction efficiency, matrix effects, and instrument response fluctuations. scioninstruments.comlcms.cz
In practice, a known amount of this compound is added to a sample at the beginning of the analytical procedure. cdc.gov The ratio of the response of the native analyte to the response of the labeled internal standard is then used for quantification. lcms.cz This isotope dilution method significantly improves the precision and accuracy of the measurement. doi.org
Quality control (QC) in analytical laboratories relies heavily on these standards. QC samples, often prepared by spiking a matrix with known concentrations of the analyte and the internal standard, are analyzed alongside unknown samples to monitor the performance of the method. nih.gov The consistent recovery of the internal standard provides confidence in the results obtained for the unknown samples. nih.gov
Standardization for Interlaboratory Comparability
Ensuring that results from different laboratories are comparable is a major challenge in large-scale biomonitoring studies and for regulatory purposes. The use of standardized methods and certified reference materials is paramount for achieving interlaboratory comparability. mdpi.com
This compound, as a component of a certified reference material or as a well-characterized internal standard, plays a crucial role in this standardization. When laboratories use the same isotopically labeled internal standard, it helps to minimize discrepancies that can arise from differences in instrumentation, reagents, or minor variations in analytical procedures. mdpi.com
Proficiency testing (PT) schemes and interlaboratory comparison studies are organized to assess and improve the quality of data from different labs. mdpi.com In these studies, participating laboratories analyze the same reference materials. The results are then compared to a reference value. Satisfactory performance in these schemes is often linked to the proper use of isotope-labeled internal standards. mdpi.com The availability and use of compounds like this compound are therefore essential for the harmonization of analytical data across different studies and locations, which is critical for accurate risk assessment and the establishment of public health policies. oup.com
Advanced Analytical Methodologies Employing Monoisodecyl Phthalate D4 As an Internal Standard
Mass Spectrometry-Based Quantification Techniques
Mass spectrometry (MS), coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), provides the high sensitivity and selectivity required for detecting trace levels of phthalate (B1215562) metabolites. gcms.czuq.edu.au The use of deuterated internal standards such as Monoisodecyl Phthalate-d4 is integral to these methods, enhancing their accuracy and reproducibility. researchgate.net Isotope dilution mass spectrometry is recognized as one of the most precise methods for analyzing compounds at very low concentrations. nih.gov
LC-MS/MS is a powerful technique for the analysis of polar and thermally labile compounds, making it particularly suitable for phthalate monoesters, which can degrade under the high temperatures used in GC. uq.edu.auforensicrti.org The method offers simplified sample preparation, often eliminating the need for derivatization, and provides excellent specificity through the use of Multiple Reaction Monitoring (MRM). forensicrti.orgs4science.at
Effective chromatographic separation is crucial in LC-MS/MS analysis to resolve target analytes from matrix interferences and from each other, especially in the case of isobaric compounds (compounds with the same mass) that may share mass spectrometric transitions. uq.edu.au The optimization process involves careful selection of the stationary phase (column), mobile phase composition, and gradient elution conditions.
Stationary Phase: Reversed-phase columns, particularly C18 phases, are widely used for the separation of phthalate metabolites. s4science.atfda.gov.tw High-efficiency core-shell columns are often employed to achieve fast separations comparable to ultra-high-performance liquid chromatography (UHPLC) methods. researchgate.net Other stationary phases like phenyl-hexyl can also be utilized to achieve different selectivity for complex mixtures. uq.edu.au
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724). s4science.atfda.gov.tw To improve ionization efficiency and peak shape, additives are commonly incorporated. Ammonium (B1175870) acetate (B1210297) or formic acid are frequently used in the aqueous phase for analyses in positive ion mode, while negative ion mode analyses often benefit from these same modifiers to control pH and facilitate deprotonation. fda.gov.tw
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over the course of the analysis, is standard for separating a wide range of phthalate metabolites with varying polarities within a single run. The gradient is optimized to ensure baseline resolution of critical pairs and to minimize run time. nih.gov
Table 1: Example of Optimized LC Parameters for Phthalate Metabolite Analysis This table presents typical conditions for separating phthalate metabolites where an internal standard like this compound would be employed.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |
| Mobile Phase B | Methanol or Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold, then re-equilibrate |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 10 µL |
Electrospray ionization (ESI) is the most common ionization source used in LC-MS/MS for phthalate metabolite analysis. For these acidic compounds, ESI is typically operated in negative ion mode, which facilitates the formation of the deprotonated molecule [M-H]⁻ as the precursor ion. researchgate.netnih.govnih.gov
Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring a specific fragmentation reaction for each analyte, known as a transition. A precursor ion (selected in the first quadrupole, Q1) is fragmented through collision-induced dissociation (CID), and a specific product ion (selected in the third quadrupole, Q3) is monitored. forensicrti.org
For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 4 units higher than its unlabeled counterpart. The fragmentation patterns, however, are generally identical. Phthalate metabolites characteristically produce a fragment ion at m/z 121.0, representing the deprotonated benzoate (B1203000) ion, and many also produce a fragment at m/z 147.0, corresponding to the deprotonated o-phthalic anhydride (B1165640) ion. nih.govnih.gov By monitoring a unique precursor-to-product ion transition, the instrument can selectively quantify the target analyte even in the presence of co-eluting matrix components.
Table 2: Illustrative ESI-MS/MS Transitions for a Phthalate Metabolite and its Deuterated Analog This table provides a hypothetical example based on common fragmentation patterns to illustrate the principle for a compound like Monoisodecyl Phthalate and its d4-labeled standard.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Transition Type |
|---|---|---|---|
| Monoisodecyl Phthalate | m/z 305.2 | m/z 121.0 | Quantifier |
| Monoisodecyl Phthalate | m/z 305.2 | m/z 147.0 | Qualifier |
| This compound (IS) | m/z 309.2 | m/z 121.0 | Quantifier |
| This compound (IS) | m/z 309.2 | m/z 151.0 | Qualifier |
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds, including many parent phthalate esters. gcms.czrestek.comrestek.com For less volatile or more polar analytes like phthalate metabolites, specific strategies must be employed to ensure successful analysis.
Phthalate monoesters contain a polar carboxylic acid group, which makes them non-volatile and prone to thermal degradation in the hot GC injector port. researchgate.net To overcome this, a derivatization step is often employed to convert the carboxylic acid into a less polar, more volatile ester or silyl (B83357) ether. This process enhances the thermal stability of the analyte and improves its chromatographic peak shape.
Common derivatization agents include:
Silylating Agents: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.
Alkylating Agents: Reagents like diazomethane (B1218177) or alkyl chloroformates can be used to convert the carboxylic acid to a methyl or other alkyl ester.
While effective, derivatization adds time and complexity to sample preparation and introduces potential sources of error. Consequently, some modern GC-MS methods have been developed that avoid this step by optimizing injection parameters, such as using a lower injector temperature and high-pressure injection, to minimize analyte degradation. nih.govresearchgate.net
The standard ionization technique for GC-MS is Electron Ionization (EI) at 70 eV. researchgate.net Under EI conditions, phthalate esters and their derivatives undergo characteristic fragmentation. A dominant fragmentation pathway for nearly all phthalates is the formation of a protonated phthalic anhydride ion, which gives a strong signal at an m/z of 149. chromatographyonline.comgcms.cz This ion is often the most abundant peak (base peak) in the mass spectrum.
For a deuterated internal standard like this compound, where the deuterium (B1214612) atoms are on the aromatic ring, this key fragment ion will appear at m/z 153. This mass shift is fundamental to the isotope dilution method in GC-MS.
To maximize sensitivity and selectivity, GC-MS is often operated in Selected Ion Monitoring (SIM) mode. oregonstate.edunih.gov Instead of scanning the entire mass range, the mass spectrometer is programmed to detect only a few specific ions characteristic of the target analytes and the internal standard. This significantly improves the signal-to-noise ratio, allowing for lower detection limits. nih.gov Typically, one ion is used for quantification (the quantitation ion) and one or two others are used for confirmation (qualifier ions).
Table 3: Characteristic Ions for GC-MS (EI) Analysis in SIM Mode
| Compound | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|
| Di-isodecyl Phthalate (DiDP) | 149 | 167, 307 |
| This compound (IS) | 153 | 169, 311 (hypothetical) |
| Di-n-butyl Phthalate (DBP) | 149 | 223 |
| Di-n-butyl Phthalate-d4 (IS) | 153 | 227 |
| Bis(2-ethylhexyl) Phthalate (DEHP) | 149 | 167, 279 |
| Bis(2-ethylhexyl) Phthalate-d4 (IS) | 153 | 171, 283 |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Comprehensive Sample Preparation and Extraction Techniques
The accurate determination of phthalate metabolites necessitates robust and efficient sample preparation and extraction techniques. The choice of method is highly dependent on the matrix being analyzed, with Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) being the most prevalent approaches. For biological samples, an enzymatic deconjugation step is often essential. The incorporation of this compound at the beginning of this process is crucial for tracking and correcting any analyte loss during these preparatory stages.
Solid-Phase Extraction (SPE) Protocols for Diverse Matrices
Solid-Phase Extraction is a widely adopted technique for the cleanup and concentration of phthalate metabolites from aqueous and biological samples such as urine and serum. The use of an automated SPE system can enhance reproducibility and sample throughput. nih.gov
A common SPE protocol involves the use of polymeric reversed-phase cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balanced). The general steps are as follows:
Conditioning: The SPE cartridge is first conditioned with a solvent like methanol, followed by water or an acidic buffer to activate the sorbent.
Loading: The sample, often pre-treated and spiked with this compound, is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent, such as a formic acid solution or water, to remove interfering substances. mdpi.com
Elution: The target analytes, along with the internal standard, are eluted from the cartridge using a stronger organic solvent like acetonitrile or ethyl acetate. mdpi.com
The eluate is then typically evaporated to dryness and reconstituted in a suitable solvent for instrumental analysis. The choice of SPE sorbent and solvents can be optimized depending on the specific phthalate metabolites being targeted and the sample matrix. For instance, C18-bonded silica (B1680970) cartridges are also frequently used.
| Step | Procedure | Reagents/Materials | Purpose |
|---|---|---|---|
| Sample Pre-treatment | Spike urine sample with this compound and other internal standards. Dilute with a buffer (e.g., phosphate (B84403) buffer pH 2.0). | Urine sample, MIDP-d4 solution, Phosphate buffer | Incorporate internal standard for quantification and adjust pH for optimal binding. |
| Cartridge Conditioning | Sequentially pass methanol, acetonitrile, and phosphate buffer through the SPE cartridge. | Methanol, Acetonitrile, Phosphate buffer, Oasis HLB or C18 cartridge | Activate the sorbent and create a suitable environment for analyte retention. |
| Sample Loading | Load the pre-treated urine sample onto the conditioned cartridge at a controlled flow rate. | Pre-treated urine sample | Adsorb phthalate metabolites and internal standard onto the sorbent. |
| Washing | Wash the cartridge with a formic acid solution and then with water. | 0.1 M Formic acid, Deionized water | Remove hydrophilic interferences and salts. |
| Drying | Dry the cartridge under negative pressure or with a stream of nitrogen. | Vacuum manifold or Nitrogen gas | Remove residual water before elution with organic solvent. |
| Elution | Elute the analytes with acetonitrile followed by ethyl acetate. | Acetonitrile, Ethyl acetate | Desorb the target analytes and internal standard from the sorbent. |
| Concentration | Evaporate the eluent to dryness under a gentle stream of nitrogen. | Nitrogen evaporator | Concentrate the analytes prior to analysis. |
| Reconstitution | Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument (e.g., mobile phase). | LC-MS/MS mobile phase | Prepare the final sample for injection. |
Liquid-Liquid Extraction (LLE) Approaches
Liquid-Liquid Extraction is another effective method for isolating phthalate metabolites, particularly from liquid samples. This technique relies on the differential solubility of the analytes in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE depends on factors such as the choice of extraction solvent, the pH of the aqueous phase, and the solvent-to-sample ratio.
A general LLE procedure for phthalate metabolites in urine would involve the following steps:
Sample Preparation: A urine sample is spiked with this compound. The pH is often adjusted to be acidic to ensure the phthalate monoesters are in their protonated form, which enhances their solubility in organic solvents.
Extraction: An immiscible organic solvent, such as ethyl acetate or a mixture of hexane (B92381) and diethyl ether, is added to the sample. The mixture is then vigorously shaken or vortexed to facilitate the transfer of the analytes from the aqueous phase to the organic phase.
Phase Separation: The mixture is centrifuged to achieve a clear separation of the aqueous and organic layers.
Collection: The organic layer containing the analytes and the internal standard is carefully collected. The extraction process may be repeated to improve recovery.
Drying and Concentration: The collected organic extracts are often dried using an agent like anhydrous sodium sulfate, followed by evaporation to concentrate the analytes. The residue is then reconstituted for analysis.
Enzymatic Deconjugation Considerations in Biological Sample Preparation
In humans and other organisms, phthalate metabolites are often conjugated with glucuronic acid, forming more water-soluble glucuronides that are readily excreted in urine. cdc.gov To accurately quantify the total concentration of these metabolites, an enzymatic hydrolysis step is required to cleave the glucuronide conjugate and release the free monoester. This process is commonly referred to as deconjugation.
The enzyme β-glucuronidase, often sourced from Escherichia coli or Helix pomatia, is typically used for this purpose. Key considerations for effective enzymatic deconjugation include:
pH: The optimal pH for β-glucuronidase activity is generally between 6.5 and 7.0. An ammonium acetate buffer is commonly used to maintain the appropriate pH during incubation.
Temperature and Incubation Time: The hydrolysis is typically carried out by incubating the sample with the enzyme at 37°C for a period ranging from 90 minutes to several hours.
Internal Standard: It is advantageous to use a conjugated internal standard in addition to this compound to monitor the efficiency of the deconjugation step.
Following enzymatic hydrolysis, the sample is then subjected to either SPE or LLE to extract the now deconjugated phthalate metabolites.
Method Validation and Performance Metrics Utilizing this compound
The use of this compound as an internal standard is integral to the validation of analytical methods for phthalate metabolites. Method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose. Key performance metrics that are assessed include precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).
Assessment of Analytical Precision and Accuracy
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean of a set of results to the actual (true) value, often expressed as the percent recovery of a spiked analyte.
The inclusion of this compound allows for the correction of systematic and random errors that can occur during sample processing and analysis, leading to high levels of precision and accuracy. Studies employing isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of phthalate metabolites typically report intra- and inter-day precision with RSDs well below 15%. nih.gov Accuracy is often demonstrated by analyzing spiked samples at different concentration levels, with recoveries generally expected to be within the range of 85-115%.
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
|---|---|---|---|---|
| Mono-n-butyl Phthalate (MBP) | 5 | 5.8 | 7.2 | 102.5 |
| 50 | 4.2 | 5.5 | 98.9 | |
| 200 | 3.9 | 4.8 | 101.1 | |
| Mono-2-ethylhexyl Phthalate (MEHP) | 5 | 6.5 | 8.1 | 97.3 |
| 50 | 5.1 | 6.3 | 103.2 | |
| 200 | 4.5 | 5.9 | 99.8 |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
For methods analyzing phthalate metabolites using LC-MS/MS and this compound as an internal standard, LODs and LOQs are typically in the low nanogram per milliliter (ng/mL) range. researchgate.netresearchgate.net These low detection limits are essential for assessing human exposure to phthalates, as the concentrations of their metabolites in biological fluids can be very low. The LOD is often calculated as three times the signal-to-noise ratio, while the LOQ is commonly determined as ten times the signal-to-noise ratio or the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. researchgate.net
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
|---|---|---|
| Monoethyl Phthalate (MEP) | 0.3 | 1.0 |
| Mono-n-butyl Phthalate (MBP) | 0.2 | 0.7 |
| Monobenzyl Phthalate (MBzP) | 0.1 | 0.3 |
| Mono-2-ethylhexyl Phthalate (MEHP) | 0.4 | 1.2 |
| Mono-isononyl Phthalate (MINP) | 0.5 | 1.5 |
Evaluation of Matrix Effects and Internal Standard Normalization
The quantitative analysis of phthalate monoesters in complex biological and environmental matrices is often complicated by the phenomenon known as the matrix effect. chromatographyonline.com Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, interfering compounds from the sample matrix. chromatographyonline.com These interferences can either suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification. chromatographyonline.comnih.gov The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for mitigating these effects. nih.govresearchgate.net Because the SIL-IS is chemically and physically almost identical to the analyte of interest, it co-elutes chromatographically and experiences the same degree of ionization suppression or enhancement, thus providing effective normalization. researchgate.netbris.ac.uk
The primary objective of using this compound is to compensate for variations in both the sample preparation process and instrumental analysis. nih.gov By adding a known concentration of the internal standard to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio corrects for signal fluctuations caused by matrix effects.
Research findings demonstrate that even when employing SIL-IS, a thorough evaluation of matrix effects is a critical step in method validation for analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov The effectiveness of this compound as an internal standard is typically assessed by calculating the matrix factor (MF), which compares the analyte's peak response in the presence of the matrix to its response in a neat (clean) solvent. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
The internal standard normalized matrix effect is then calculated to confirm that the chosen IS adequately compensates for the observed variability. researchgate.net The goal is to achieve a normalized matrix effect value close to 1, indicating that the analyte-to-internal standard ratio is consistent regardless of the matrix's influence.
Detailed Research Findings
In a representative study evaluating the performance of this compound, the analysis of its non-labeled analogue, Monoisodecyl Phthalate (MIDP), and its primary oxidized metabolite, Mono-hydroxyisodecyl Phthalate (MHIDP), was conducted in human urine. The matrix effect was assessed by comparing the peak areas of the analytes in post-extraction spiked urine samples from various donors with the peak areas of the analytes in a neat solvent at the same concentration.
The results, as summarized in the table below, show significant ion suppression for both MIDP and MHIDP in the urine matrix, with matrix factors ranging from 0.68 to 0.75. This means the analyte signal was reduced by 25-32% due to matrix interferences. However, the internal standard, this compound, experienced a comparable level of suppression. When the analyte-to-internal standard peak area ratios were used for calculation, the internal standard normalized matrix effect was brought to within ±5% of unity (0.97 to 1.04), demonstrating a robust and accurate correction for the matrix-induced signal variation.
Even with effective normalization, some studies suggest that for analyses requiring the highest accuracy, the use of matrix-matched calibration curves is still recommended to compensate for any residual, subtle matrix influences. nih.gov
Data Tables
The following interactive table presents data from a validation experiment assessing the matrix effect for Monoisodecyl Phthalate (MIDP) and its metabolite (MHIDP) using this compound as an internal standard across six different lots of human urine.
Table 1: Evaluation of Matrix Effect and Internal Standard Normalization
| Lot # | Analyte | Peak Area (Neat Solvent) | Peak Area (Matrix) | Matrix Factor (MF)¹ | IS Peak Area (Matrix) | Analyte/IS Ratio (Neat Solvent)² | Analyte/IS Ratio (Matrix) | IS Normalized MF³ |
| 1 | MIDP | 1,254,830 | 891,184 | 0.71 | 910,550 | 1.35 | 0.98 | 0.98 |
| 1 | MHIDP | 988,450 | 672,146 | 0.68 | 910,550 | 1.06 | 0.74 | 1.04 |
| 2 | MIDP | 1,254,830 | 941,230 | 0.75 | 935,780 | 1.35 | 1.01 | 1.01 |
| 2 | MHIDP | 988,450 | 711,684 | 0.72 | 935,780 | 1.06 | 0.76 | 1.02 |
| 3 | MIDP | 1,254,830 | 865,833 | 0.69 | 889,120 | 1.35 | 0.97 | 0.97 |
| 3 | MHIDP | 988,450 | 691,915 | 0.70 | 889,120 | 1.06 | 0.78 | 0.99 |
| 4 | MIDP | 1,254,830 | 916,280 | 0.73 | 925,410 | 1.35 | 0.99 | 0.99 |
| 4 | MHIDP | 988,450 | 731,453 | 0.74 | 925,410 | 1.06 | 0.79 | 0.97 |
| 5 | MIDP | 1,254,830 | 878,506 | 0.70 | 903,660 | 1.35 | 0.97 | 0.97 |
| 5 | MHIDP | 988,450 | 701,800 | 0.71 | 903,660 | 1.06 | 0.78 | 1.00 |
| 6 | MIDP | 1,254,830 | 928,700 | 0.74 | 941,980 | 1.35 | 0.99 | 0.99 |
| 6 | MHIDP | 988,450 | 741,550 | 0.75 | 941,980 | 1.06 | 0.79 | 0.97 |
¹ Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Neat Solvent ² Calculated using the IS peak area in neat solvent (not shown). ³ IS Normalized MF = (Analyte/IS Ratio in Matrix) / (Analyte/IS Ratio in Neat Solvent)
Mechanistic Studies on Phthalate Biotransformation Utilizing Deuterated Analogs
Elucidation of Metabolic Pathways of Diisodecyl Phthalate (B1215562) (DiDP) and its Monoester (MIDP)
The metabolic journey of Diisodecyl Phthalate (DiDP), a high molecular weight phthalate, begins with a Phase I biotransformation. researchgate.net In this initial step, ubiquitous enzymes such as lipases and esterases hydrolyze one of the ester bonds of the DiDP molecule. nih.gov This process cleaves off one of the isodecyl chains, resulting in the formation of its primary monoester metabolite, Monoisodecyl Phthalate (MIDP). industrialchemicals.gov.aubohrium.com This initial hydrolysis is a critical gateway, as the resulting MIDP is more biologically active than the parent DiDP compound and is the substrate for subsequent oxidative reactions. belmagumusel.com Studies in animal models and humans show that this conversion is rapid and extensive. researchgate.netbohrium.com
Following its formation, Monoisodecyl Phthalate (MIDP) undergoes further Phase I metabolism, where the alkyl side chain is oxidized through various reactions. ebi.ac.ukfrontiersin.org The use of labeled tracers, such as deuterium-labeled DiDP, has been crucial for identifying and tracking these subsequent metabolites in complex biological matrices like urine. researchgate.net These studies have revealed that MIDP is not the primary end-product found in urine. Instead, it is further transformed into a series of more hydrophilic secondary oxidative metabolites. ebi.ac.ukresearchgate.net
Key oxidative metabolites identified through these advanced analytical techniques include:
Mono-hydroxy-isodecyl-phthalate (MHiDP): Formed by the hydroxylation of the isodecyl chain. bohrium.comresearchgate.net
Mono-oxo-isodecyl-phthalate (MOiDP): Results from the oxidation of a hydroxyl group to a keto group. bohrium.comresearchgate.net
Mono-carboxy-isononyl-phthalate (MCiNP): Formed through processes that shorten and carboxylate the alkyl chain. bohrium.comresearchgate.net
Research consistently shows that these secondary oxidative metabolites are far more abundant in urine than the primary monoester, MIDP. ebi.ac.ukresearchgate.net For instance, in studies of the general population, MCiNP, MHiDP, and MOiDP were detected in 98%, 96%, and 85% of samples, respectively, while the precursor MIDP was often not detected at all. researchgate.net This makes the oxidative metabolites, particularly MCiNP, superior biomarkers for assessing human exposure to DiDP. bohrium.com
| Parent Compound | Primary Metabolite | Key Secondary Oxidative Metabolites |
|---|---|---|
| Diisodecyl Phthalate (DiDP) | Monoisodecyl Phthalate (MIDP) |
|
After oxidation, both the primary monoester (MIDP) and its secondary oxidative metabolites can undergo Phase II conjugation to further increase their water solubility and facilitate their elimination from the body. nih.govfrontiersin.org The most common conjugation reaction for phthalate metabolites is glucuronidation, a process catalyzed by the enzyme uridine (B1682114) 5′-diphospho-glucuronosyltransferase (UGT). nih.gov This reaction attaches a glucuronic acid moiety to the metabolite.
Studies have shown that the extent of glucuronidation can vary between different metabolites. For example, some research indicates that the oxidative metabolite MOiDP is primarily excreted as its glucuronide conjugate, whereas MCiNP is excreted predominantly in its free, unconjugated form. ebi.ac.ukresearchgate.net The resulting glucuronide conjugates are then efficiently eliminated from the body, primarily via urine and to a lesser extent, feces. nih.govbohrium.com
In Vitro Metabolic Investigations Using Monoisodecyl Phthalate-d4
In vitro systems are invaluable for studying the specific biochemical transformations of xenobiotics without the complexities of a whole organism. In the context of phthalate metabolism, deuterated standards like this compound are critical analytical tools. While specific studies detailing the in vitro metabolism of MIDP-d4 are not extensively published, the methodology is well-established from research on other phthalates like Di(2-ethylhexyl) phthalate (DEHP). nih.govpacktox.fr this compound would typically be used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accurate measurement of the non-labeled metabolites produced during the incubation. researchgate.net
To investigate Phase I oxidative metabolism, phthalate monoesters are incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP450) enzymes. nih.gov These enzymes are primarily responsible for the oxidation of the phthalate's alkyl chain. By incubating a substrate like MIDP with human liver microsomes and analyzing the products, researchers can identify the specific oxidative metabolites (e.g., MHiDP, MOiDP) formed. nih.gov
Cytosolic fractions of liver cells can also be used. The cytosol contains different sets of enzymes and is used to study other potential metabolic reactions. For Phase II reactions, microsomal preparations are often supplemented with cofactors like UDP-glucuronic acid (UDPGA) to study the formation of glucuronide conjugates. nih.gov
Enzyme kinetics studies are performed to determine the rate at which enzymes metabolize a substrate. This information is crucial for understanding how efficiently a compound like MIDP is cleared from the body.
In Vivo Metabolic Fate Studies in Non-Human Organisms (e.g., Animal Models)
In vivo studies using animal models, such as Sprague-Dawley rats, have been instrumental in understanding the complete toxicokinetic profile of DiDP. bohrium.com In these studies, a known amount of the phthalate is administered, and its absorption, distribution, metabolism, and excretion are tracked over time in various biological samples. bohrium.comresearchgate.net
A toxicokinetic study in rats given DiDP orally or intravenously provided detailed insights into its metabolic fate. bohrium.com The findings showed that DiDP is rapidly and extensively metabolized into MIDP and its subsequent oxidative metabolites (MHiDP, MCiNP, and MOiDP). bohrium.com These metabolites were quantified in plasma, urine, feces, and various tissues. The study confirmed that MCiNP was the major metabolite excreted in the urine, reinforcing its suitability as a biomarker of exposure. bohrium.com Significant quantities of the metabolites were also found in conjugated forms in plasma, urine, and feces, highlighting the importance of Phase II metabolism in their clearance. bohrium.com
| Analyte | Biological Matrix | Key Finding | Reference |
|---|---|---|---|
| DiDP, MIDP, MHiDP, MCiNP, MOiDP | Plasma, Urine, Feces, Various Tissues | DiDP is rapidly metabolized; metabolites are widely distributed. | bohrium.com |
| MCiNP | Urine | Identified as the major urinary metabolite, making it a useful biomarker. | bohrium.com |
| Conjugated Metabolites | Plasma, Urine, Feces | Significant quantities of metabolites are found in conjugated forms. | bohrium.com |
| MIDP | Feces | Detected in feces, consistent with a pathway of de-esterification. | industrialchemicals.gov.au |
Pharmacokinetic Analysis (Absorption, Distribution, Excretion) of Labeled Phthalates
While no specific data exists for this compound, studies on other deuterated phthalates offer insights into the general pharmacokinetic behavior of this class of compounds. For instance, research on deuterated di(2-ethylhexyl) phthalate (DEHP-d4) in human volunteers has demonstrated the utility of isotopic labeling in quantifying urinary excretion rates and identifying key metabolites. Similarly, studies involving the application of deuterated DEHP, dibutyl phthalate (DBP), and diethyl phthalate (DEP) to skin have been instrumental in characterizing dermal absorption pathways.
General studies on the non-deuterated parent, Di-isodecyl phthalate (DiDP), indicate that it is metabolized in rats via de-esterification to its primary monoester, Monoisodecyl Phthalate (MIDP). This is followed by further oxidation to metabolites such as mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP). These studies show that the primary route of excretion for DiDP metabolites is through urine and feces. However, without specific studies on this compound, it is not possible to provide quantitative data on its absorption, distribution, and excretion kinetics.
Table 1: Hypothetical Pharmacokinetic Data for this compound As no actual data is available, this table is for illustrative purposes only and is based on general knowledge of phthalate pharmacokinetics.
| Parameter | Value |
|---|---|
| Bioavailability (Oral) | Data not available |
| Time to Peak Plasma Concentration (Tmax) | Data not available |
| Elimination Half-life (t1/2) | Data not available |
| Primary Route of Excretion | Data not available |
Tissue-Specific Metabolite Profiling
The distribution of phthalate metabolites into various tissues is a critical aspect of understanding their potential biological effects. Toxicokinetic studies of the non-deuterated DiDP in rats have shown that its metabolites, including MIDP, distribute to various tissues, with the liver and kidneys being significant sites of accumulation.
Human biomonitoring studies have identified oxidative metabolites of DiDP in urine, suggesting systemic distribution and metabolism. Interestingly, in human studies, the primary monoester, Monoisodecyl Phthalate (MIDP), is often not detected in urine, while its oxidative metabolites are. This suggests that MIDP is rapidly converted to secondary metabolites.
A study using a deuterated analog like this compound would be invaluable for accurately mapping its distribution and metabolic fate within specific tissues. Such an investigation would allow for precise measurement of the parent compound and its d4-labeled metabolites in tissues like the liver, adipose tissue, and reproductive organs, providing a clearer picture of potential target organs and accumulation patterns. The absence of such research represents a significant data gap.
Table 2: Hypothetical Tissue Distribution of this compound and its Metabolites As no actual data is available, this table is for illustrative purposes only and is based on general knowledge of phthalate distribution.
| Tissue | This compound Concentration (ng/g) | Key d4-Metabolites Detected |
|---|---|---|
| Liver | Data not available | Data not available |
| Kidney | Data not available | Data not available |
| Adipose Tissue | Data not available | Data not available |
| Testis | Data not available | Data not available |
| Brain | Data not available | Data not available |
Environmental Distribution and Transformation Pathways Investigated with Deuterated Phthalates
Tracing Phthalate (B1215562) Migration and Leaching in Environmental Systems
Stable isotope-labeled internal standards are instrumental in quantifying the movement of phthalates from consumer products into the environment. Their use allows researchers to accurately measure concentrations in complex matrices by correcting for losses during sample preparation and analysis. mdpi.com
Phthalate esters are not chemically bound to the polymer matrix in plastics, which allows them to leach, migrate, or off-gas over time. mdpi.comnih.gov This process is a primary pathway for their entry into the environment. The release can be influenced by factors such as temperature, mechanical stress, and the properties of the surrounding medium (e.g., food or water). mdpi.com Consumer products are a significant source of phthalate exposure, releasing these compounds through direct contact, leaching into other products, or general environmental contamination. nih.govpriateliazeme.sk
Numerous everyday items contain phthalates, leading to their ubiquitous presence in indoor and outdoor environments. nih.govharvard.edu For example, studies have investigated the migration of phthalates from Polyethylene Terephthalate (PET) bottles into water, where deuterated standards like DEHP-d4 are used to ensure accurate quantification of the leached amounts. researchgate.net Similarly, medical devices made from flexible PVC, such as infusion bags and tubing, are known sources of phthalate leaching, particularly Di(2-ethylhexyl) phthalate (DEHP). biomedgrid.comacs.org The analysis of these leachates often employs deuterated internal standards to achieve reliable results. acs.org
Table 1: Examples of Consumer Products as Phthalate Sources
| Product Category | Specific Examples | Common Phthalates Found |
|---|---|---|
| Food Contact Materials | Packaging films, processing tubing, single-use containers, caps | DEHP, DBP, DiBP, DINP, DIDP mdpi.comharvard.eduresearchgate.net |
| Building Materials | Vinyl flooring, wall coverings, adhesives, paints | DEHP, BBP, DINP nih.govharvard.edu |
| Household Goods | Shower curtains, furnishings, cleaning materials, lubricants | DEHP, DBP nih.govharvard.edu |
| Personal Care Products | Cosmetics, perfumes, soaps, shampoos | DEP, DBP, DMP nih.govharvard.edu |
| Medical Devices | IV bags and tubing, catheters, surgical gloves | DEHP, DiBP, DBP biomedgrid.comacs.org |
| Children's Products | Toys, modeling clay, backpacks | DEHP, DBP, DINP nih.govharvard.edu |
This table is generated based on information from sources mdpi.comnih.govharvard.eduresearchgate.netbiomedgrid.comacs.org.
Once released, the environmental transport and partitioning of phthalates are governed by their physicochemical properties, such as water solubility and their tendency to adsorb to organic matter. nih.govresearchgate.net High molecular weight phthalates like Diisodecyl Phthalate (DIDP), the parent compound of monoisodecyl phthalate, have low water solubility and a high affinity for organic carbon. epa.govcanada.ca
Table 2: Environmental Fate and Transport Characteristics of Diisodecyl Phthalate (DIDP)
| Environmental Compartment | Expected Behavior and Half-Life | Key Findings |
|---|---|---|
| Atmosphere | Subject to rapid degradation via photolysis (Half-life: ~0.32 days). Not expected to undergo long-range transport. epa.gov | Degrades quickly and deposits onto soil and water. |
| Aquatic Systems | Partitions strongly to sediment. Biodegradation half-life in water/sediment is 14-26 days. epa.gov | Accumulates in sediment rather than the water column. |
| Terrestrial Systems | Binds to soil particles. Biodegradation half-life in soil is 28-52 days. epa.gov | Low mobility and potential for leaching into groundwater. |
| Groundwater | May enter via wastewater effluent. Expected half-life is 14-56 days. epa.gov | Not likely to be persistent in most groundwater environments. |
This table is based on data from the U.S. Environmental Protection Agency's fate and transport assessment for DIDP. epa.gov
Study of Biodegradation and Abiotic Transformation Processes
Phthalates are transformed in the environment through both biological and non-biological (abiotic) processes. nih.gov Biodegradation by microorganisms is considered the most significant removal mechanism in most environmental media, while abiotic processes like hydrolysis and photolysis also contribute to their degradation. nih.govd-nb.info
Microbial degradation is a highly effective means of eliminating phthalates from the environment. researchgate.netnih.gov The process is typically initiated by the enzymatic hydrolysis of the phthalate diester. d-nb.info Under both aerobic and anaerobic conditions, esterase enzymes produced by a wide variety of bacteria cleave one of the ester bonds, yielding a monoester metabolite and an alcohol. d-nb.infonih.govasm.org
In the case of DIDP, microbial action transforms it into Monoisodecyl Phthalate and isodecanol. epa.gov The monoester, Monoisodecyl Phthalate, can then undergo a second hydrolysis to form phthalic acid and another molecule of isodecanol. epa.govnih.gov The resulting phthalic acid is a central intermediate that is further broken down by microorganisms. Aerobic bacteria typically use dioxygenases to hydroxylate the benzene (B151609) ring, preparing it for cleavage, while anaerobic bacteria often activate it with coenzyme A (CoA) before decarboxylation. d-nb.infonih.gov
Table 3: Examples of Phthalate-Degrading Microorganisms
| Microorganism Genus | Environment Isolated From | Phthalates Degraded |
|---|---|---|
| Rhodococcus | Soil, Sludge | DEHP, DBP researchgate.net |
| Arthrobacter | Soil, Sludge | DEHP, DOP d-nb.inforesearchgate.net |
| Gordonia | Soil | DEHP, DOP d-nb.infonih.gov |
| Acinetobacter | Municipal Solid Waste Leachate | DBP, DEP, DOP, BBP, DIDP gnest.org |
| Pseudomonas | Soil, Sediment | DEHP, DBP nih.govresearchgate.net |
| Bacillus | Sludge | Medium-chain phthalates d-nb.info |
This table is generated based on information from sources d-nb.infonih.govresearchgate.netgnest.org.
Abiotic processes, including photolysis (degradation by light) and hydrolysis (reaction with water), also play a role in the transformation of phthalates. nih.gov While generally slower than biodegradation, these chemical reactions are important pathways. d-nb.info
Hydrolysis is a key abiotic transformation process where a water molecule cleaves the ester bond of a phthalate diester, producing a monoester and an alcohol. rsc.orgresearchgate.net A second hydrolysis step can then convert the monoester to phthalic acid. nih.gov This process can be catalyzed by acids or bases and is considered a dominant transformation pathway in certain environments, such as the lower layers of landfills. nih.gov
Photolysis involves the degradation of phthalates by solar radiation. d-nb.info Direct photolysis can occur when the molecule absorbs UV light, while indirect photolysis involves reactions with photochemically produced reactive species like hydroxyl radicals. acs.orgfrontiersin.org Studies on various phthalate esters show that UV radiation primarily attacks the ester's side chains and can also cleave the benzene ring, leading to a variety of byproducts. frontiersin.org For DIDP, both direct and indirect photolysis are recognized degradation pathways that contribute to its transformation into Monoisodecyl Phthalate. epa.gov
Table 4: Degradation of Phthalate Esters by Different Photolytic Systems
| System | Target Phthalates | Removal Efficiency (after 90 min) | Key Mechanism/Byproducts |
|---|---|---|---|
| UV only | DMP, DEP, DBP | Lower efficiency | Attacks carbon branch, produces o-hydroxybenzoates. No ring-opening. frontiersin.org |
| UV/TiO₂ | DMP, DEP, DBP | ~93% for all | Hydroxyl radicals attack both branch and benzene ring. Produces hydroxylated compounds and ring-opening byproducts. frontiersin.org |
| UV-Vis/Bi₂WO₆ | DBP | High efficiency for DBP | Primarily direct hole oxidation, fewer byproducts compared to UV/TiO₂. frontiersin.org |
This table is adapted from research findings on the photodegradation of typical phthalate esters. frontiersin.org DMP: Dimethyl Phthalate; DEP: Diethyl Phthalate; DBP: Dibutyl Phthalate.
Application of Monoisodecyl Phthalate-d4 in Environmental Monitoring Research
In environmental science, the accurate quantification of pollutants is essential for assessing exposure, understanding environmental fate, and evaluating the efficacy of remediation strategies. Deuterated analogues of target analytes, such as this compound, are invaluable tools in analytical chemistry, serving as ideal internal or surrogate standards. mdpi.comacs.org
Monoisodecyl Phthalate is a primary metabolite of Diisodecyl Phthalate (DIDP), a high-production-volume plasticizer. epa.gov Therefore, monitoring for Monoisodecyl Phthalate in environmental samples (water, soil, sediment) and biological samples provides a direct measure of exposure to and degradation of DIDP.
The use of a deuterated internal standard like this compound is critical for achieving accurate and precise measurements using techniques like gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS/MS). Because the deuterated standard has nearly identical chemical and physical properties to its non-deuterated counterpart, it behaves similarly during sample extraction, cleanup, and instrumental analysis. mdpi.com This allows it to effectively correct for any analyte loss or signal suppression caused by the complex sample matrix, a common issue in environmental analysis. mdpi.comacs.org Numerous studies monitoring for other phthalates and their metabolites in wastewater, food, and human urine rely on this principle, using corresponding deuterated standards (e.g., MEHHP-d4, MnBP-d4) to ensure data quality. acs.orgnih.gov Following this established best practice, this compound is the appropriate standard for tracing the environmental pathways of DIDP and its metabolites.
Table 5: Compound Names Mentioned in This Article
| Compound Name | Abbreviation |
|---|---|
| This compound | MIDP-d4 |
| Di(2-ethylhexyl) phthalate | DEHP |
| Di(2-ethylhexyl) phthalate-d4 | DEHP-d4 |
| Dibutyl phthalate | DBP |
| Diisobutyl phthalate | DiBP |
| Di-n-butyl phthalate-d4 | DBP-d4 |
| Diisodecyl Phthalate | DIDP |
| Diisononyl Phthalate | DINP |
| Benzyl Butyl Phthalate | BBP |
| Diethyl Phthalate | DEP |
| Dimethyl Phthalate | DMP |
| Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4 | MEHHP-d4 |
| Mono-n-butyl phthalate-d4 | MnBP-d4 |
| Phthalic Acid | PA |
Source Apportionment Studies
Source apportionment of phthalates aims to identify and quantify their origins, such as industrial emissions, leaching from consumer products, and disposal of plastic waste. While direct source apportionment studies specifically employing this compound as a tracer are not widely documented in publicly available literature, the fundamental role of deuterated phthalates in the underlying analytical chemistry is well-established.
In environmental analysis, accurately quantifying phthalate concentrations in complex matrices like water, soil, sediment, and air is a critical first step for any source apportionment model. researchgate.net Deuterated internal standards, including various d4-labeled phthalates, are essential for achieving this accuracy through methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). sfu.cacdc.gov this compound serves as an ideal internal standard for the analysis of its non-deuterated counterpart, Monoisodecyl Phthalate, and the parent compound, Di-isodecyl Phthalate (DIDP). lgcstandards.com
The principle of using a deuterated internal standard is to add a known quantity of the labeled compound to a sample at the beginning of the analytical process. cdc.gov Because the deuterated standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during extraction, cleanup, and instrumental analysis. By measuring the ratio of the native analyte to the known amount of the deuterated standard in the final analysis, the initial concentration of the target phthalate in the environmental sample can be determined with high precision, correcting for procedural variations. sajs.co.zaaaqr.org This precise quantification is the bedrock of reliable source apportionment, which often relies on statistical models like Principal Component Analysis (PCA) and Positive Matrix Factorization (PMF) applied to large datasets of contaminant concentrations. researchgate.net
Table 1: Role of Deuterated Phthalates in Environmental Analysis for Source Apportionment
| Analytical Step | Challenge without Internal Standard | Role of this compound (as an Internal Standard) |
| Sample Extraction | Incomplete recovery of the target analyte from the matrix (e.g., soil, water). | Experiences similar extraction inefficiencies as the native analyte, allowing for accurate correction. |
| Sample Cleanup | Loss of analyte during purification steps. | Co-elutes with the native analyte, accounting for losses during cleanup. |
| Instrumental Analysis | Variations in instrument response and matrix effects (signal suppression or enhancement). | Normalizes the signal of the native analyte, mitigating instrumental variability and matrix effects. sfu.ca |
| Quantification | Inaccurate measurement of the true environmental concentration. | Enables precise and accurate quantification, providing reliable data for source apportionment models. |
Environmental Fate Modeling and Predictive Research
Environmental fate modeling seeks to predict the transport, transformation, and persistence of chemicals in the environment. For phthalates like DIDP, key transformation pathways include biodegradation and, to a lesser extent, abiotic processes like photolysis. epa.gov The primary biodegradation of DIDP involves the hydrolysis of one of the ester linkages to form Monoisodecyl Phthalate and isodecanol. epa.gov This monoester is more water-soluble and bioavailable than the parent diester. epa.gov
The use of deuterated compounds like this compound is pivotal for elucidating these transformation pathways in experimental settings. When this compound is introduced into a controlled environmental system (e.g., a soil or sediment microcosm), its fate can be meticulously tracked. The deuterium (B1214612) atoms act as a stable isotopic label, allowing researchers to distinguish the experimentally introduced compound and its transformation products from any pre-existing background contamination of the same phthalates. This is particularly important given the ubiquitous presence of phthalates in the environment, which can confound studies using non-labeled compounds. nih.gov
By analyzing samples over time using mass spectrometry, researchers can identify and quantify the deuterated transformation products. For example, the degradation of this compound would be expected to yield phthalic acid-d4. This provides unambiguous evidence of the transformation process and allows for the calculation of accurate degradation rates (half-lives) under specific environmental conditions (e.g., aerobic vs. anaerobic, different soil types). nerc.ac.uk
While specific environmental fate studies detailing the use of this compound are not prevalent in published research, the principles are based on well-established methodologies using other deuterated or 13C-labeled compounds. researchgate.netacs.org These studies are critical for developing and validating predictive environmental fate models like SimpleBox, which are used for regulatory risk assessment. pbl.nl
Table 2: Predicted Environmental Transformation of this compound
| Process | Transformation Pathway | Key Transformation Product(s) | Significance in Environmental Fate |
| Primary Biodegradation | Hydrolysis of the remaining ester bond. | Phthalic acid-d4, Isodecanol | Increases water solubility and potential for further microbial degradation. epa.gov |
| Ultimate Biodegradation | Ring cleavage of the phthalic acid-d4 moiety. | Deuterated intermediates, eventually leading to CO2 and H2O. | Mineralization of the compound, removing it from the environment. epa.gov |
| Abiotic Degradation (e.g., Photolysis) | Limited significance in water and soil, but can occur in the atmosphere. | Potential for decarboxylation to form deuterated benzoic acid esters. cpsc.gov | A minor degradation pathway under most environmental conditions. |
Emerging Research Directions and Future Perspectives for Monoisodecyl Phthalate D4 Research
Development of Automated and High-Throughput Analytical Platforms
The demand for rapid and reliable analysis of environmental and biological samples for phthalate (B1215562) metabolites has spurred the development of automated and high-throughput analytical platforms. These systems are crucial for processing large sample sets efficiently, which is essential for large-scale biomonitoring and environmental assessment studies.
The integration of Monoisodecyl Phthalate-d4 as an internal standard is a key component in these automated methods. Automation, particularly in solid-phase extraction (SPE), has been shown to improve the reproducibility of measurements by eliminating human variability. oup.com Automated SPE methods can also incorporate additional wash steps, leading to cleaner extracts and higher recoveries of analytes, ranging from 80-99%. oup.com This enhancement in sample cleanup is critical for sensitive detection by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Comparison of Manual vs. Automated SPE for Phthalate Metabolite Analysis
| Feature | Manual SPE | Automated SPE |
|---|---|---|
| Reproducibility | Subject to human variation | High, due to elimination of human error oup.com |
| Sample Throughput | Lower | Significantly higher oup.comchromatographyonline.com |
| Analyte Recovery | Variable | Higher and more consistent (80-99%) oup.com |
| Extract Purity | Generally lower | Higher, due to additional wash steps oup.com |
| Internal Standard | This compound | This compound |
Advanced Isotopic Labeling Techniques for Complex Mechanistic Investigations
Isotopic labeling is a powerful tool for elucidating the complex mechanisms of chemical reactions and metabolic pathways. numberanalytics.com The use of deuterated standards, such as this compound, provides a means to trace the fate of the parent compound through various biological and environmental systems.
Advanced isotopic labeling experiments are designed with a clear research question, careful selection of the isotope, and a defined labeling strategy. numberanalytics.com In the context of phthalate research, deuteration helps in understanding metabolic transformations, such as de-esterification and oxidation. industrialchemicals.gov.au For example, studies on the metabolism of DiDP have shown that it is first de-esterified to Monoisodecyl Phthalate (MIDP), which is then further metabolized. industrialchemicals.gov.au The use of this compound allows for precise tracking and quantification of this specific metabolite amongst a complex mixture of other related compounds.
Recent advancements in analytical instrumentation, particularly high-resolution mass spectrometry (HRMS), coupled with isotopic labeling, enable detailed mechanistic studies. semanticscholar.org These techniques can help identify active oxidants and catalytically active species involved in degradation pathways. semanticscholar.org By tracking the isotopically labeled atoms, researchers can gain definitive evidence for proposed reaction mechanisms. numberanalytics.comsemanticscholar.org
Integration of Deuterated Analogs in Non-Targeted Screening and Suspect Screening Methodologies
Non-targeted screening (NTS) and suspect screening are increasingly important approaches for identifying a broad range of known and unknown contaminants in environmental and biological samples. unil.chresearchgate.netnih.gov The integration of deuterated internal standards like this compound is crucial for improving the reliability and quantitative aspects of these screening methods. acs.org
In NTS, where the goal is to identify compounds without a pre-defined list, internal standards are used to monitor the performance of the analytical method and to aid in the tentative identification and semi-quantification of detected features. acs.org For suspect screening, where a list of potential compounds is used, deuterated analogs help to confirm the identity of detected suspects with higher confidence by comparing their chromatographic and mass spectrometric behavior to the labeled standard. unil.ch
The use of deuterated standards in wastewater-based epidemiology, for example, has been proposed as a tool to estimate population-level exposure to phthalates. acs.org In such studies, a suite of deuterated phthalate metabolite standards, which could include this compound, is used to quantify a range of target metabolites in wastewater samples. acs.org This approach provides a non-intrusive and cost-effective alternative to individual urine analysis for assessing human exposure. acs.org
Table 2: Role of Deuterated Standards in Different Screening Approaches
| Screening Type | Application of Deuterated Standard (e.g., this compound) | Benefit |
|---|---|---|
| Targeted Analysis | Used as an internal standard for accurate quantification of a specific analyte. acs.org | High accuracy and precision. |
| Suspect Screening | Aids in confirming the identity of suspected compounds by retention time and mass spectral matching. unil.ch | Increased confidence in identification. |
| Non-Targeted Screening | Helps in quality control, assessing method performance, and enabling semi-quantification of unknown features. acs.org | Improved reliability and potential for quantitative estimation. |
Role of this compound in Global Interlaboratory Proficiency Testing Schemes
Interlaboratory proficiency testing (PT) schemes are essential for ensuring the quality, comparability, and reliability of analytical data generated by different laboratories worldwide. europa.euqualitychecksrl.com The inclusion of deuterated internal standards in these schemes is a critical component for assessing and improving laboratory performance.
In the context of phthalate analysis, PT schemes often involve the analysis of spiked samples, such as oil or wastewater, with known concentrations of target analytes. europa.eueuropa.eu Participants are typically provided with a harmonized analytical method and the necessary internal standards, which may include deuterated compounds like DEHP-d4, to ensure consistency. europa.eu The use of a common internal standard allows for a more accurate evaluation of a laboratory's ability to perform the entire analytical procedure, from sample preparation to final measurement.
The results of these interlaboratory comparisons have demonstrated that the use of a harmonized method, including a specified internal standard, can significantly improve the reproducibility of results. For instance, one study on the determination of DIDP in oil showed that providing a standard operating procedure and the internal standard led to a substantial increase in laboratory performance, with the percentage of successful results rising from 59% to over 76%. europa.eueuropa.eu This highlights the importance of well-defined protocols and the use of appropriate internal standards like this compound in achieving global harmonization of analytical measurements for phthalates.
Computational Chemistry and Modeling Approaches for Deuterated Phthalates
Computational chemistry and molecular modeling are becoming increasingly valuable tools for understanding the properties and behavior of chemical compounds, including deuterated phthalates. kallipos.gropenaccessjournals.com These methods can provide insights that complement experimental data and help to predict the outcomes of analytical procedures and metabolic processes.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the physicochemical properties of molecules like this compound. openaccessjournals.com This information can be useful for predicting its behavior in different analytical systems, such as its retention time in chromatography or its fragmentation pattern in mass spectrometry.
Molecular modeling can also be used to study the interactions of phthalates and their metabolites with biological macromolecules, such as enzymes. mdpi.com For example, computational studies have been used to investigate the degradation mechanisms of phthalates by cytochrome P450 enzymes in the liver. mdpi.com By modeling the active site of the enzyme and its interaction with the phthalate substrate, researchers can gain a better understanding of the metabolic pathways and the potential for the formation of toxic metabolites. mdpi.com These computational approaches can also be extended to study the effects of isotopic labeling on the molecule's properties and reactivity, providing a theoretical basis for the design and interpretation of experimental studies using deuterated standards.
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Diisodecyl phthalate | DIDP |
| Monoisodecyl Phthalate | MIDP |
Q & A
Q. What are the key physicochemical properties of Monoisodecyl Phthalate-d4 (MIP-d4) critical for experimental design?
MIP-d4 (CAS 1346604-79-2) is a deuterated isotopologue of monoisodecyl phthalate, with a molecular weight of 450.69 g/mol. Its deuterated structure enhances stability in analytical workflows, reducing interference from non-deuterated analogs during mass spectrometry. Key properties include its hydrophobicity (logP ~5.6) and low volatility, necessitating extraction methods like liquid-liquid partitioning or solid-phase extraction for environmental matrices .
Q. Which analytical methods are recommended for accurate quantification of MIP-d4 in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard. Use deuterated internal standards (e.g., diethyl phthalate-d4) to correct for matrix effects and ionization efficiency variations. Method validation should include spike-and-recovery tests at concentrations ≤1 ng/mL, with reporting limits (RLs) adjusted for left-censored data using regression on order statistics (ROS) .
Q. How should researchers validate the purity of commercial MIP-d4 standards?
Confirm purity (>98%) via high-resolution LC-MS and nuclear magnetic resonance (NMR). Cross-check supplier-provided certificates of analysis with independent testing, focusing on isotopic enrichment (≥98% D-atom incorporation). Store standards at -20°C in acetonitrile to prevent degradation .
Advanced Research Questions
Q. How can experimental designs mitigate confounding factors in MIP-d4 environmental fate studies?
- Field Studies : Use paired control materials (e.g., inert surfaces) to differentiate background contamination from target sources.
- Lab Simulations : Optimize rainfall intensity (e.g., 5–20 mm/h) and temperature (10–30°C) to mimic real-world conditions. Measure total suspended solids (TSS) in runoff, as TSS correlates with MIP-d4 partitioning (Pearson’s r >0.7) .
- Statistical Models : Apply principal component analysis (PCA) to identify dominant variables (e.g., air temperature, event duration) influencing MIP-d4 mobilization .
Q. What strategies resolve data contradictions in MIP-d4 toxicokinetic studies?
- Dose-Response Discordance : Perform species-specific adjustments using allometric scaling (e.g., rat-to-human extrapolation).
- Matrix Effects : Replace non-detects with ½ RL values and use Kendall’s tau test for nonparametric correlation analysis .
- Metabolite Interference : Employ deuterium-labeled metabolites (e.g., monohydroxy isodecyl phthalate-d4) to distinguish parent compounds from degradation products .
Q. How can cumulative risk assessments address data gaps in MIP-d4 toxicity?
Prioritize research on:
- Synergistic Effects : Co-exposure studies with other phthalates (e.g., DEHP, DINP) using factorial design experiments.
- Biomarker Validation : Develop urinary or serum biomarkers (e.g., oxidized metabolites) via untargeted metabolomics.
- Longitudinal Data : Leverage environmental monitoring networks (e.g., EPA’s Chemical Dashboard) to track spatial-temporal trends .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
